molecular formula C16H22N2O4S B2660002 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide CAS No. 2034312-12-2

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide

Cat. No.: B2660002
CAS No.: 2034312-12-2
M. Wt: 338.42
InChI Key: WBJCYYXZKYRDMP-UHFFFAOYSA-N
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Description

N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)-2-phenoxyacetamide is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common approach is the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be further functionalized to introduce the methylsulfonyl and phenoxyacetamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the gold(I)-catalyzed reactions and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The phenoxyacetamide group can be reduced to form amine derivatives.

    Substitution: The bicyclic structure can undergo nucleophilic substitution reactions, particularly at the azabicyclo[3.2.1]octane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the phenoxyacetamide group can yield amine derivatives.

Scientific Research Applications

N-(8-(methylsulfonyl)-8-azabicyclo[32

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide exerts its effects is not fully understood. it is believed to interact with molecular targets through its bicyclic structure, which can fit into specific binding sites on proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide is unique due to the presence of both the methylsulfonyl and phenoxyacetamide groups, which confer specific chemical properties and potential biological activities. This combination of functional groups is not commonly found in other bicyclic compounds, making it a valuable target for further research.

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-23(20,21)18-13-7-8-14(18)10-12(9-13)17-16(19)11-22-15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJCYYXZKYRDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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